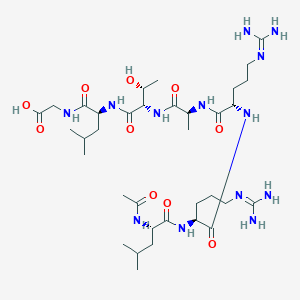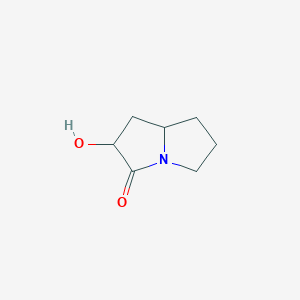
2-Hydroxy-hexahydro-pyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-hexahydro-pyrrolizin-3-one is a heterocyclic compound with the molecular formula C7H11NO2. This compound is part of the pyrrolizidine family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 2-Hydroxy-hexahydro-pyrrolizin-3-one typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out in the presence of heterogeneous catalysts, which facilitate the conversion of pyrrolizin-3-ones to their hexahydro derivatives . The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in determining the diastereoselectivity of the product. Industrial production methods may involve optimizing these conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
2-Hydroxy-hexahydro-pyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The reduction of this compound can lead to the formation of more reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrrolizidine ring, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxy-hexahydro-pyrrolizin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-hexahydro-pyrrolizin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it often involves binding to enzymes or receptors, leading to changes in cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
2-Hydroxy-hexahydro-pyrrolizin-3-one can be compared with other similar compounds, such as:
Hexahydro-2-hydroxy-1-phenyl-1H-pyrrolizin-3-one: This compound shares a similar structure but has a phenyl group attached, which may confer different biological activities.
Pyrrolizidin-3-one derivatives: These compounds are structurally related and can undergo similar chemical reactions, but their specific properties and applications may differ.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
914222-30-3 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-4-5-2-1-3-8(5)7(6)10/h5-6,9H,1-4H2 |
Clave InChI |
RFQACTOKXDKCGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C(=O)N2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


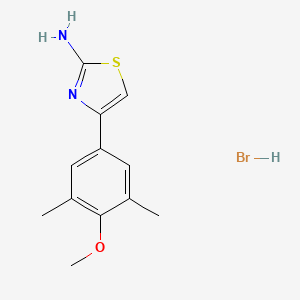

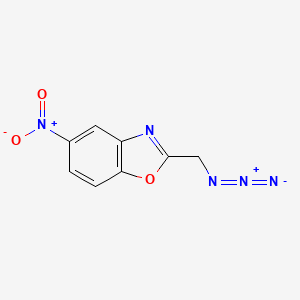

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
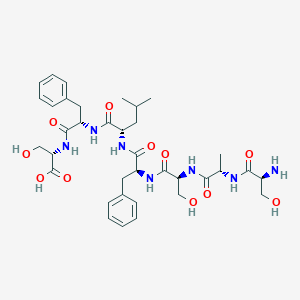
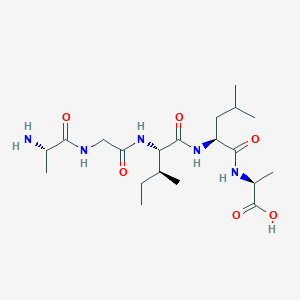
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
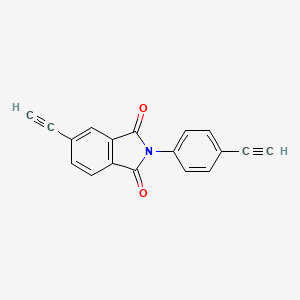
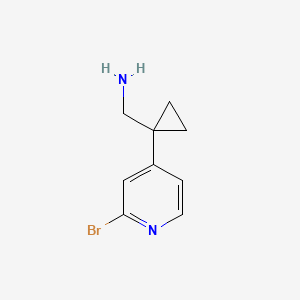
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)
